molecular formula C18H22O9 B13434596 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone

Cat. No.: B13434596
M. Wt: 382.4 g/mol
InChI Key: GFMIWSFTWTWABA-FMBSHMROSA-N
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Description

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is a naturally occurring compound classified under phenols. It has the molecular formula C18H22O9 and a molecular weight of 382.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone typically involves the glucosylation of 5,7-dihydroxy-2-isopropylchromone. The reaction conditions often require the presence of a glucosyl donor and an appropriate catalyst to facilitate the glucosylation process. The reaction is usually carried out in a solvent such as chloroform, dichloromethane, or ethyl acetate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

    5,7-Dihydroxy-2-isopropylchromone: The parent compound without the glucosyl group.

    8-Glucosyl-5,7-dihydroxyflavone: A similar compound with a flavone structure instead of a chromone structure.

Uniqueness: 8-Glucosyl-5,7-dihydroxy-2-isopropylchromone is unique due to its specific glucosylation at the 8-position, which imparts distinct chemical and biological properties compared to its analogs. This glucosylation enhances its solubility and potentially its bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22O9

Molecular Weight

382.4 g/mol

IUPAC Name

5,7-dihydroxy-2-propan-2-yl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C18H22O9/c1-6(2)10-4-9(22)12-7(20)3-8(21)13(17(12)26-10)18-16(25)15(24)14(23)11(5-19)27-18/h3-4,6,11,14-16,18-21,23-25H,5H2,1-2H3/t11-,14-,15+,16-,18+/m1/s1

InChI Key

GFMIWSFTWTWABA-FMBSHMROSA-N

Isomeric SMILES

CC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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